![molecular formula C14H22O2S B14383686 {2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene CAS No. 88218-90-0](/img/structure/B14383686.png)
{2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene is an organic compound with a complex structure that includes a benzene ring, dimethoxy groups, and a sulfanyl-ethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of strong bases or acids, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
{2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
{2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials
Mécanisme D'action
The mechanism by which {2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the context and specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethoxypropane: This compound is used as a water scavenger in water-sensitive reactions and has a similar dimethoxy structure.
Benzene, 1,2-dimethoxy-: Another benzene derivative with dimethoxy groups, used in various chemical applications.
Uniqueness
What sets {2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene apart is the presence of the sulfanyl-ethyl side chain, which imparts unique chemical properties and reactivity. This structural feature can influence the compound’s behavior in reactions and its interactions with biological targets, making it a valuable compound for specialized applications .
Propriétés
Numéro CAS |
88218-90-0 |
|---|---|
Formule moléculaire |
C14H22O2S |
Poids moléculaire |
254.39 g/mol |
Nom IUPAC |
[2,2-dimethoxy-1-(2-methylpropylsulfanyl)ethyl]benzene |
InChI |
InChI=1S/C14H22O2S/c1-11(2)10-17-13(14(15-3)16-4)12-8-6-5-7-9-12/h5-9,11,13-14H,10H2,1-4H3 |
Clé InChI |
ZEYJPPUAASKPAN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CSC(C1=CC=CC=C1)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride](/img/structure/B14383617.png)
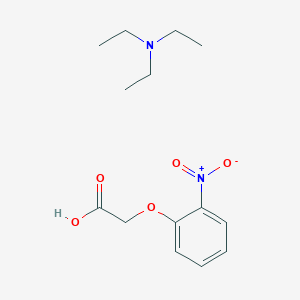
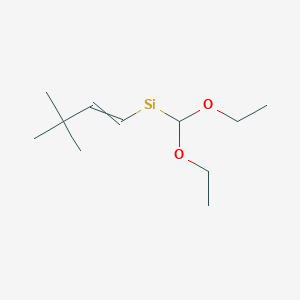
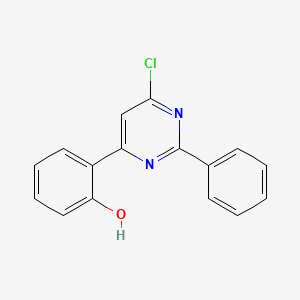
![4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide](/img/structure/B14383664.png)
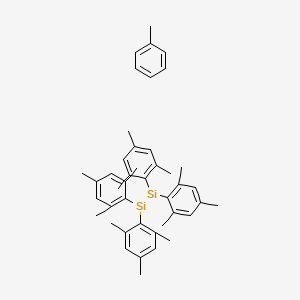
![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14383674.png)
![2-Phenyl-1-thia-3-azaspiro[4.5]dec-2-ene](/img/structure/B14383681.png)
![4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid](/img/structure/B14383687.png)

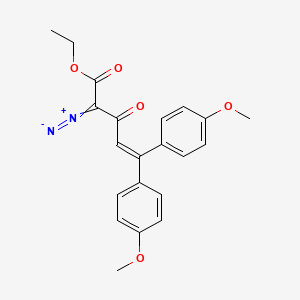
![{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B14383699.png)
![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride](/img/structure/B14383706.png)
